molecular formula C20H18ClNO6 B13446419 3-epi-Ochratoxin A-d5

3-epi-Ochratoxin A-d5

Cat. No.: B13446419
M. Wt: 408.8 g/mol
InChI Key: RWQKHEORZBHNRI-JYRICJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .

Scientific Research Applications

3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:

Mechanism of Action

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:

    Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.

    Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.

    DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.

    Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways

Comparison with Similar Compounds

    Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.

    3-epi-Ochratoxin C-d5: A related compound with a different functional group.

    Ochratoxin B: A non-chlorinated analog of ochratoxin A.

Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .

Biological Activity

3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of ochratoxin A (OTA), a mycotoxin produced by certain fungi, notably from the genera Aspergillus and Penicillium. This compound is of significant interest due to its potential biological activity and implications for human health, particularly regarding nephrotoxicity and carcinogenicity.

Ochratoxin A, including its derivatives like this compound, exhibits various biological activities primarily through oxidative stress mechanisms. The following pathways have been identified:

  • Reactive Oxygen Species (ROS) Generation : OTA induces the formation of ROS, leading to oxidative damage in cellular components. This process is mediated by cytochrome P450 enzymes and can result in lipid peroxidation and DNA damage .
  • Cytotoxicity : Studies have shown that OTA can lead to cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects are influenced by the concentration of OTA and the type of cell line exposed .
  • DNA Adduct Formation : OTA metabolites can form adducts with DNA, contributing to mutagenicity and potential carcinogenic outcomes. Specifically, the formation of benzetheno and C8-dG adducts has been documented .

Toxicological Studies

Research indicates that exposure to OTA and its derivatives can lead to various health issues, including renal damage and increased cancer risk. Key findings include:

  • Kidney Toxicity : OTA has been linked to Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN). Epidemiological studies show higher serum levels of OTA in patients with kidney disorders compared to healthy controls .
  • Carcinogenic Potential : OTA is classified as a possible human carcinogen based on animal studies demonstrating tumorigenic effects. The International Agency for Research on Cancer (IARC) has categorized OTA as Group 2B (possibly carcinogenic to humans) .

Case Study 1: Nephrotoxicity in Humans

A study conducted in Romania revealed that individuals exposed to high levels of OTA exhibited significant renal impairment. Urinary OTA levels were measured, showing a correlation between high exposure and kidney dysfunction .

Case Study 2: Cancer Risk Assessment

In Italy, a cohort study assessed the cancer risk associated with OTA exposure among vineyard workers. Results indicated an elevated risk of urinary tract cancers linked to prolonged exposure to contaminated grapes .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
CytotoxicityInduces cell death via apoptosis ,
Oxidative StressGenerates ROS leading to cellular damage ,
DNA DamageForms DNA adducts contributing to mutagenicity
Renal ToxicityAssociated with kidney disorders
CarcinogenicityPossible carcinogen based on animal studies

Table 2: Urinary OTA Levels in Different Populations

RegionAverage Urinary OTA Level (ng/ml)Health Outcomes
Romania367Renal failure
Italy1801Increased cancer risk
Czech RepublicVariedKidney disorders
TurkeyVariedNotable urinary tract cancers

Properties

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-JYRICJBVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.